methyl 3-(8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
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Overview
Description
This usually includes the IUPAC name, other names, and structural formula of the compound.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Scientific Research Applications
Polymerization Catalysts
Research has demonstrated the use of N-heterocyclic carbenes (NHCs) as catalysts in group transfer polymerization (GTP) of various monomers, including the use of 1-methoxy-2-methyl-1-trimethylsiloxypropene (MTS) as an initiator. This method allows for controlled polymerization at room temperature, highlighting a significant application in materials science (Raynaud, Liu, Gnanou, & Taton, 2010). Additionally, this approach has been used to create polymethacrylates and polyacrylates with varying molar masses, further extending its application in the field of polymer chemistry (Raynaud, Gnanou, & Taton, 2009).
Synthesis of Nucleosides and Imidazole Derivatives
The compound has been utilized in the synthesis of nucleosides and imidazole derivatives. For instance, methyl 5-amino-5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside, an intermediate in synthesizing nucleosides, shows the compound's role in expanding the scope of biochemical research (Leonard & Carraway, 1966). Similarly, the synthesis of tricyclic etheno analogs of potent antivirals and cytostatics has involved the use of imidazo[1,2-a]purin-3-yl)ethoxy)methylphosphonic and imidazo[2,1-b]purin-1-yl)ethoxy)methylphosphonic acids, highlighting its application in medicinal chemistry (Hořejší et al., 2006).
Bioorganic and Medicinal Chemistry
In bioorganic and medicinal chemistry, the compound has been involved in various synthesis processes. For instance, its derivatives have been studied for their antimicrobial activities against various bacteria, indicating its potential in developing new therapeutic agents (Sharma, Sharma, & Rane, 2004). Moreover, research on the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives for PET tracers in imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) showcases its role in diagnostic imaging and nuclear medicine (Gao, Wang, & Zheng, 2016).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Future Directions
This involves potential areas of future research, such as new synthetic methods, applications, or theoretical studies.
properties
IUPAC Name |
methyl 3-[6-(3-methoxypropyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O5/c1-11-12(2)23-14-15(19-17(23)21(11)8-6-10-27-4)20(3)18(26)22(16(14)25)9-7-13(24)28-5/h6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGRHFAQCVHJKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)CCC(=O)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16810391 |
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